Talviraline, also known by its synonyms HBY-097 and Isopropyl (2S)-3,4-dihydro-7-methoxy-2-((methylthio)methyl)-3-thioxo-1(2H)-quinoxalinecarboxylate, belongs to the class of investigational drugs. It is specifically categorized as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which means it targets the reverse transcriptase enzyme crucial for HIV replication. The compound has been assigned a DrugBank accession number of DB07885 and has a CAS number of 163451-80-7 .
The synthesis of Talviraline involves several key steps that utilize various organic chemistry techniques. While specific detailed procedures are not extensively documented in the available literature, it is known that the synthesis typically includes:
The precise reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity but are not fully detailed in the literature reviewed .
Talviraline's molecular formula is C₁₅H₂₀N₂O₃S₂, with a molecular weight of approximately 340.46 g/mol. The structure features:
The stereochemistry around the quinoxaline core is significant; Talviraline exists as an enantiomerically enriched compound, indicating that one stereoisomer may be more pharmacologically active than others .
Talviraline primarily interacts with HIV reverse transcriptase through non-covalent interactions. Key aspects of its chemical reactivity include:
Talviraline acts by inhibiting reverse transcriptase, an enzyme critical for converting viral RNA into DNA—a necessary step for HIV replication. The mechanism involves:
This mechanism highlights Talviraline's potential as an effective treatment option against HIV strains resistant to first-generation NNRTIs .
Talviraline exhibits several notable physical and chemical properties:
Talviraline's primary application lies in its potential use as an antiviral agent against HIV infections. Ongoing clinical trials aim to evaluate its efficacy and safety profile in comparison to existing treatments. Additionally, due to its unique structural features and mechanism of action, Talviraline may serve as a template for developing new NNRTIs that can effectively target resistant strains of HIV .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3